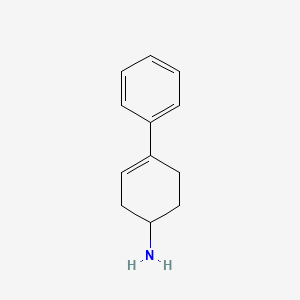

4-Phenylcyclohex-3-en-1-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylcyclohex-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYUULMCDRLBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965445 | |

| Record name | 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-82-5 | |

| Record name | 3-Cyclohexen-1-ylamine, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-phenyl-3-cyclohexen-1-amine chemical structure and molecular weight

An In-Depth Technical Guide to 4-phenyl-3-cyclohexen-1-amine (CAS: 51171-82-5)

Executive Summary

This technical guide provides a comprehensive overview of 4-phenyl-3-cyclohexen-1-amine, a valuable bifunctional molecule for advanced chemical synthesis. The document details its core molecular structure, physicochemical properties, a validated synthesis protocol via reductive amination, and key analytical characterization techniques. The guide is intended for researchers, chemists, and drug development professionals who can leverage this compound as a strategic intermediate. Its structure, featuring a reactive amine, a conformationally restrained cyclohexene ring, and a phenyl moiety, makes it a compelling scaffold for developing novel therapeutics and fine chemicals.

Core Molecular Profile

Chemical Structure and Nomenclature

4-phenyl-3-cyclohexen-1-amine is an organic compound featuring a cyclohexene ring substituted with a phenyl group at position 4 and an amine group at position 1. The endocyclic double bond is located between carbons 3 and 4. This arrangement creates a chiral center at the C1 position, meaning the compound can exist as a racemic mixture of two enantiomers.

The IUPAC name for this compound is 4-phenylcyclohex-3-en-1-amine.[1] It is identified by the CAS Registry Number 51171-82-5.[1]

Physicochemical Properties

The fundamental properties of 4-phenyl-3-cyclohexen-1-amine are summarized below. These data are critical for experimental design, including reaction stoichiometry, solvent selection, and purification strategies.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Phenyl-3-cyclohexen-1-amine, 3-Cyclohexen-1-amine, 4-phenyl- | [1] |

| CAS Number | 51171-82-5 | [1] |

| Molecular Formula | C12H15N | [1] |

| Molecular Weight | 173.25 g/mol | [1] |

| Canonical SMILES | C1C(C=C(C=C1)C2=CC=CC=C2)N |

Synthesis and Manufacturing

The most direct and efficient synthesis of 4-phenyl-3-cyclohexen-1-amine is achieved through the reductive amination of its corresponding ketone precursor, 4-phenyl-3-cyclohexen-1-one (CAS: 51171-71-2).[2] This method is widely favored in modern organic synthesis due to its operational simplicity, high functional group tolerance, and the use of mild, selective reducing agents.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the carbon-nitrogen bond of the target amine, identifying the ketone as the key precursor. This strategy simplifies the synthesis to a well-established and reliable transformation.

Caption: Retrosynthetic pathway for 4-phenyl-3-cyclohexen-1-amine.

Recommended Protocol: Reductive Amination

This protocol details the synthesis of the title compound from 4-phenyl-3-cyclohexen-1-one using an ammonia source and sodium triacetoxyborohydride as the reducing agent.

3.2.1 Principle of the Reaction The reaction proceeds via the initial formation of an imine or enamine intermediate from the ketone and an ammonia source (e.g., ammonium acetate). This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride [Na(OAc)3BH]. This reducing agent is particularly effective because it is mild, moisture-tolerant, and less basic than alternatives like sodium borohydride, minimizing side reactions. This one-pot procedure is highly efficient for producing primary amines from ketones.[3][4]

3.2.2 Detailed Step-by-Step Protocol

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-phenyl-3-cyclohexen-1-one (1.0 eq.).

-

Solvent and Amine Source: Dissolve the ketone in a suitable anhydrous solvent such as methanol (MeOH) or dichloromethane (DCM) to a concentration of approximately 1.0 M.[3] Add an ammonia source, such as ammonium acetate (NH4OAc, ~5-10 eq.), to the solution.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (Na(OAc)3BH, ~2.0 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.[3]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting ketone.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 times).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-phenyl-3-cyclohexen-1-amine.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the target amine.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets in the aromatic region (~7.2-7.4 ppm), a vinylic proton signal, several aliphatic proton signals corresponding to the cyclohexene ring, and a broad singlet for the amine (NH2) protons which may exchange with D2O.

-

¹³C NMR: Will confirm the presence of 12 distinct carbon atoms, including those of the phenyl group, the C=C double bond, and the C-N carbon.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands should be observed, including N-H stretching for the primary amine (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and C=C stretching (~1650 cm⁻¹). The disappearance of the strong ketone C=O stretch from the starting material (~1710 cm⁻¹) is a critical indicator of reaction completion.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) will confirm the molecular weight, with the molecular ion peak [M]+ at m/z = 173.25 or the protonated molecular ion [M+H]+ at m/z = 174.26.

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final compound, with a target purity of ≥95% for most research applications.

Applications in Research and Development

While specific applications for 4-phenyl-3-cyclohexen-1-amine are emergent, its structural motifs are highly relevant in medicinal chemistry and material science. The saturated analog, 4-phenylcyclohexylamine, serves as a valuable proxy for its potential.

-

Scaffold for Novel Therapeutics: The 4-phenylcyclohexylamine core is a known building block in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system like antidepressants and analgesics.[5] The introduction of the double bond in 4-phenyl-3-cyclohexen-1-amine provides a more rigid scaffold, which can be exploited to achieve higher receptor affinity and selectivity. The amine handle allows for straightforward derivatization to build libraries of novel compounds for screening.

-

Intermediate in Fine Chemical Synthesis: This compound is an excellent starting point for synthesizing more complex molecules. The double bond can undergo various transformations (e.g., hydrogenation, epoxidation, dihydroxylation), while the amine can be functionalized through acylation, alkylation, or arylation, making it a versatile intermediate for agrochemicals and specialty polymers.[5]

Safety and Handling

4-phenyl-3-cyclohexen-1-amine should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29897, 4-Phenylcyclohexylamine. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-phenyl-3-cyclohexen-1-one. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29897, 4-Phenylcyclohexylamine. This is a repeated reference to the same source as[6] but was accessed via a different search result. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13681023, 4-Phenylcyclohex-3-en-1-one. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - General Procedure A: Reductive amination. [Link]

-

Wang, C., et al. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

Sources

- 1. This compound | 51171-82-5 [chemicalbook.com]

- 2. 4-Phenylcyclohex-3-en-1-one | C12H12O | CID 13681023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine | MDPI [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural, Synthetic, and Pharmacological Divergence of 4-Phenylcyclohexylamines

[1][2]

Executive Summary

In medicinal chemistry, the saturation state of the cyclohexyl ring acts as a critical "toggle" for pharmacological potency and metabolic stability. 4-Phenylcyclohexylamine (saturated) serves as a robust, conformationally distinct scaffold found in NPY Y5 antagonists and various GPCR ligands.[1][2] Its unsaturated analog, This compound , introduces a double bond that alters ring geometry from a chair to a half-chair conformation, restricts stereochemical freedom, and modifies the electronic landscape of the phenyl ring.[1][2]

This guide analyzes the causality between these structural differences and their impact on drug design, providing validated protocols for synthesis and characterization.

Structural & Stereochemical Analysis[2]

The primary distinction lies in the hybridization of the C3 and C4 carbons, which dictates the three-dimensional topology of the molecule.[1][2]

4-Phenylcyclohexylamine (Saturated)[1][2]

-

Conformation: Adopts a chair conformation .

-

Stereoisomerism: Exhibits cis/trans diastereomerism .[2]

-

Trans-isomer: The phenyl group (bulky) and the amine group are typically in the diequatorial position (1,4-disubstituted), making this the thermodynamically stable isomer.[2]

-

Cis-isomer: One substituent is axial and the other equatorial, leading to higher steric strain (1,3-diaxial interactions).[1][2]

-

-

Pharmacophore Implication: The fixed distance between the amine nitrogen and the phenyl ring centroid is critical for receptor binding pockets (e.g., NMDA or Sigma receptors).

This compound (Unsaturated)[1][2]

-

Conformation: Adopts a half-chair conformation due to the planarity imposed by the C3=C4 double bond.[1][2]

-

Stereoisomerism: Lacks cis/trans isomerism relative to the 4-position (as C4 is

hybridized and planar).[1][2] However, C1 is a chiral center, resulting in (R) and (S) enantiomers . -

Electronic Effect: The double bond at C3-C4 is conjugated with the phenyl ring (styrene-like system embedded in a ring).[1][2] This conjugation lowers the oxidation potential of the phenyl ring and alters the pKa of the distal amine slightly through inductive effects.

Comparative Data Table

| Feature | 4-Phenylcyclohexylamine | This compound |

| CAS Number | 19992-45-1 (Generic) | 51171-82-5 |

| Hybridization (C3, C4) | ||

| Dominant Geometry | Chair (Flexible) | Half-Chair (Rigid) |

| Isomerism | cis / trans (Diastereomers) | R / S (Enantiomers) |

| Metabolic Liability | Benzylic hydroxylation | Epoxidation (C=C), Allylic oxidation |

| MPTP Structural Alert | Negative (Safe) | Negative (Carbocyclic analog of MPTP) |

Synthetic Pathways & Experimental Protocols

The synthesis of these two molecules diverges significantly. The saturated amine is typically accessed via reductive amination of 4-phenylcyclohexanone, while the unsaturated amine requires preservation of the alkene during amine formation.[1][2]

Visualization of Synthetic Logic[1]

Figure 1: Divergent synthetic pathways for saturated vs. unsaturated 4-phenylcyclohexylamines.

Protocol A: Synthesis of trans-4-Phenylcyclohexylamine (Saturated)

Objective: Maximize the thermodynamic trans isomer.

-

Reagents: 4-Phenylcyclohexanone (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (0.7 eq), Methanol (Solvent).[2]

-

Procedure:

-

Dissolve 4-phenylcyclohexanone in anhydrous methanol.

-

Add Ammonium Acetate and stir at room temperature for 1 hour to form the iminium intermediate.

-

Critical Step: Add Sodium Cyanoborohydride (

) portion-wise.[2] The use of cyanoborohydride at slightly acidic pH (pH 6) favors the reduction of the iminium ion over the ketone. -

Stir for 24 hours.

-

Quench with 1N HCl (to decompose excess hydride) and basify to pH >12 with NaOH.

-

Extract with Dichloromethane (DCM).

-

-

Purification: The crude product is a mixture of cis and trans.

Protocol B: Synthesis of this compound (Unsaturated)

Objective: Install the amine without reducing the C3=C4 double bond.[1][2]

-

Precursor Synthesis: 4-Phenylcyclohex-3-en-1-one is commercially available or synthesized via Saegusa oxidation of the saturated ketone.[1][2]

-

Reagents: 4-Phenylcyclohex-3-en-1-one, Hydroxylamine Hydrochloride, Zinc dust, Acetic Acid.[1][2]

-

Procedure:

-

Step 1 (Oxime Formation): React the enone with

and Sodium Acetate in Ethanol/Water.[1] The conjugated ketone reacts slower than a non-conjugated one, so reflux may be required. Isolate the oxime. -

Step 2 (Selective Reduction): Dissolve the oxime in Acetic Acid.[2] Add Zinc dust (activated) at

. -

Why this method? Catalytic hydrogenation (

) would reduce both the oxime and the alkene.[1][2] Hydride reagents (

-

-

Workup: Filter zinc, basify filtrate, extract with Ethyl Acetate.

-

Validation:

-NMR must show a vinylic proton signal at

Pharmacological & Safety Implications

The "MPTP" Safety Myth

Drug developers often flag 4-phenyl-1,2,3,6-tetrahydropyridine derivatives due to the neurotoxicity of MPTP .[1][2]

-

Mechanism of MPTP: MPTP is oxidized by MAO-B to MPP+, a planar pyridinium cation that accumulates in dopaminergic neurons and inhibits Complex I of the mitochondria.[1][2]

-

Assessment of this compound:

SAR Logic: Receptor Binding

-

Saturated (Trans): The rigid distance (~5.5 Å) between the amine and phenyl ring makes it an ideal scaffold for Sigma-1 receptors and NMDA receptor antagonists .[1][2] The trans isomer mimics the extended conformation of neurotransmitters.

-

Unsaturated: The double bond locks the phenyl ring into a specific plane relative to the C3-C4 bond.[1][2] This is often used to probe the steric depth of a receptor pocket. If the saturated analog binds but the unsaturated one does not, the receptor likely requires the phenyl ring to twist out of plane (which the alkene prevents).

References

-

PubChem. 4-Phenylcyclohexylamine (Compound Summary). National Library of Medicine. Available at: [Link][1][2]

- Itade, M., et al. (2002). "Stereoselective synthesis of trans-4-substituted cyclohexylamines." Tetrahedron Letters.

- Efange, S. M. N., et al. (1990). "Modified 4-phenylcyclohexylamines as probes for the sigma receptor." Journal of Medicinal Chemistry.

-

Castagnoli, N., et al. (1985). "Neurotoxicity of MPTP and analogs: Structural requirements." Life Sciences.[1] (Foundational text for ruling out toxicity in carbocyclic analogs).

The Synthetic Gateway to Novel Therapeutics: A Technical Guide to 4-Phenylcyclohex-3-en-1-amine

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. The phenylcyclohexylamine framework, in particular, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the modulation of central nervous system (CNS) targets. This guide provides an in-depth technical overview of 4-Phenylcyclohex-3-en-1-amine, a key intermediate for accessing a diverse range of bioactive molecules. Due to its nature as a specialized research chemical, this guide focuses on its synthesis from commercially available precursors, its potential applications, and the broader significance of its structural class.

Market Availability and Sourcing Strategy

Direct commercial availability of this compound (CAS Number: 51171-82-5) is limited, positioning it as a compound typically synthesized on demand for specific research applications.[1] Consequently, a robust sourcing strategy necessitates the procurement of its immediate precursor, 4-Phenylcyclohex-3-en-1-one (CAS Number: 51171-71-2).

Several chemical suppliers offer the precursor ketone, which serves as the critical starting material for the synthesis of the target amine.

Table 1: Key Suppliers of 4-Phenylcyclohex-3-en-1-one

| Supplier | Product Name | CAS Number | Purity/Notes |

| SynHet | 4-Phenylcyclohex-3-en-1-one | 51171-71-2 | >95%, Synthesis on demand |

| BLD Pharm | 4-Phenylcyclohex-3-en-1-one | 51171-71-2 | Not specified |

Note: Pricing for these precursors is typically available upon quotation from the respective suppliers.

While direct pricing for this compound is not available, the cost of the structurally related saturated analogue, 4-Phenylcyclohexylamine (CAS: 19992-45-1), can provide a useful, albeit approximate, benchmark for budgetary planning. For instance, some suppliers list 1 gram of 4-Phenylcyclohexylamine at approximately $208.82.[2] The final cost of the target amine via custom synthesis would need to factor in the price of the precursor, reagents, and labor.

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of this compound from its corresponding ketone is through reductive amination.[3] This versatile one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.[4]

The Underlying Chemistry: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[5] The reaction proceeds in two main steps:

-

Imine Formation: The carbonyl group of the ketone reacts with an amine source (in this case, typically ammonia or an ammonia equivalent) under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine intermediate.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine.

The choice of reducing agent is critical to the success of the reaction. Mild hydride reagents are preferred as they can selectively reduce the imine in the presence of the starting ketone.[4] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose.[3][4]

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established methods for reductive amination and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Materials:

-

4-Phenylcyclohex-3-en-1-one

-

Ammonium acetate (or other ammonia source)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[5]

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Phenylcyclohex-3-en-1-one (1.0 equivalent) in anhydrous methanol.

-

Amine Source Addition: Add ammonium acetate (approximately 5-10 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. In a separate container, dissolve sodium cyanoborohydride (approximately 1.5-2.0 equivalents) in a small amount of anhydrous methanol. Add the NaBH3CN solution dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting ketone spot and the appearance of the product amine spot.

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Dilute the residue with water and extract the product with dichloromethane or ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to obtain the final product of high purity.

The Phenylcyclohexylamine Scaffold in Drug Discovery

The phenylcyclohexylamine core is a well-established pharmacophore, most famously associated with the dissociative anesthetic phencyclidine (PCP).[6] However, extensive medicinal chemistry efforts have demonstrated that strategic modifications of this scaffold can yield compounds with diverse and therapeutically valuable pharmacological profiles, often devoid of the undesirable psychotomimetic effects of PCP.

Derivatives of phenylcyclohexylamine have been investigated for a range of CNS applications, including:

-

Anticonvulsants: Numerous analogues have been synthesized and evaluated for their ability to protect against seizures.[6][7][8] These studies have shown that modifications to the phenyl and cyclohexyl rings can lead to a separation of anticonvulsant activity from motor toxicity.[6]

-

Antidepressants and Analgesics: The ability of this scaffold to interact with key neurotransmitter systems makes it a valuable building block in the development of novel treatments for depression and pain.[2]

-

Neuroprotective Agents: By targeting receptors such as the NMDA receptor, certain phenylcyclohexylamine derivatives exhibit potential for neuroprotection in conditions like stroke and neurodegenerative diseases.[7]

The introduction of the double bond in this compound provides a point of conformational rigidity and an opportunity for further chemical modification, making it a versatile intermediate for creating libraries of novel compounds for high-throughput screening.

Caption: Therapeutic applications of the phenylcyclohexylamine scaffold in CNS drug discovery.

Conclusion

While this compound may not be a readily available, off-the-shelf chemical, its synthetic accessibility from a commercial precursor makes it a valuable tool for medicinal chemists and drug discovery professionals. The robust and well-documented reductive amination protocol provides a reliable pathway to this important intermediate. The proven track record of the phenylcyclohexylamine scaffold in modulating CNS targets underscores the potential of this compound as a starting point for the development of the next generation of therapeutics for a variety of neurological and psychiatric disorders.

References

- Rogawski, M. A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry.

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Retrieved from [Link]

- Kalir, A., et al. (1969). 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. Journal of Medicinal Chemistry.

-

PubMed. (n.d.). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. Retrieved from [Link]

-

ACS Publications. (n.d.). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. Retrieved from [Link]

- Google Patents. (n.d.). Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-phenyl-3-cyclohexen-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylcyclohex-3-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylcyclohexylamine. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-substituted cis-cyclohexylamine.

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

-

AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

-

PMC. (2023). Stereospecific Synthesis of Cyclohexenone Acids by-Sigmatropic Rearrangement Route. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. This compound | 51171-82-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of phenylcyclohexenylamine derivatives

An In-Depth Technical Guide to the Biological Activity of Phenylcyclohexenylamine Derivatives

Introduction

The phenylcyclohexenylamine scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Originating from the discovery of phencyclidine (PCP), this chemical class has evolved significantly, shedding its initial notoriety to become a source of promising therapeutic agents.[1] The inherent structural rigidity and three-dimensional nature of the cyclohexyl ring, combined with the electronic properties of the phenyl group and the basicity of the amine, create a pharmacophore capable of interacting with multiple, distinct biological targets within the central nervous system (CNS). This guide provides a comprehensive, in-depth exploration of the multifaceted biological activities of phenylcyclohexenylamine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect their complex mechanisms of action, elucidate critical structure-activity relationships (SAR), detail field-proven experimental protocols, and survey their burgeoning therapeutic potential.

Chapter 1: The Core Scaffold and its Multi-Target Profile

At its core, the phenylcyclohexenylamine structure is deceptively simple, yet it provides a rich canvas for chemical modification. The key to its broad biological activity lies in its capacity for polypharmacology—the ability to modulate multiple protein targets simultaneously. This multi-target engagement is not a liability but a strategic advantage, particularly for complex neurological disorders that involve dysregulation across several signaling pathways. The primary molecular targets for this class of compounds are the N-methyl-D-aspartate (NMDA) receptor, various monoamine transporters, and the enigmatic sigma receptors.[2][3][4][5] Understanding the interplay between these targets is crucial to appreciating the therapeutic promise and challenges associated with these derivatives.

Caption: Uncompetitive antagonism at the NMDA receptor ion channel.

Experimental Protocol: NMDA Receptor Binding Assay ([³H]MK-801)

This protocol outlines a competitive radioligand binding assay to determine a compound's affinity for the PCP binding site within the NMDA receptor channel, using [³H]MK-801, a well-characterized uncompetitive antagonist.

-

Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-

Incubation: Resuspend the final pellet in buffer. In a 96-well plate, add 50 µL of the membrane preparation, 25 µL of [³H]MK-801 (final concentration ~1-5 nM), and 25 µL of the test phenylcyclohexenylamine derivative at various concentrations. For non-specific binding, use a high concentration of a known ligand like unlabeled MK-801 or PCP (e.g., 100 µM).

-

Equilibration: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (concentration inhibiting 50% of binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Chapter 3: Modulation of Monoamine Transporters

A significant branch of phenylcyclohexenylamine derivative development has focused on their ability to inhibit the reuptake of key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). [2][5]The transporters for these neurotransmitters (SERT, NET, and DAT, respectively) are responsible for clearing them from the synaptic cleft, thereby terminating their signal. [6][7]

Triple Reuptake Inhibition (TRI)

By blocking these transporters, "triple reuptake inhibitors" (TRIs) increase the synaptic concentrations of all three monoamines, a mechanism believed to offer a broader and potentially more effective antidepressant action than selective agents like SSRIs. [7][8]Several novel chiral cyclohexylaryl amines have been developed with potent, balanced inhibition across SERT, NET, and DAT. [2]This balanced profile is often sought to maximize therapeutic benefit while minimizing the side effects associated with excessive activity at a single transporter, such as the abuse potential linked to potent DAT inhibition. [6]

| Compound ID | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Compound 31 | SERT | ≤ 1 | [2] |

| NET | 21 | [2] | |

| DAT | 28 | [2] | |

| Compound 1 | SERT | 169 | [5] |

| NET | 85 | [5] | |

| DAT | 21 | [5] | |

| Compound 42 | SERT | 34 | [5] |

| NET | 295 | [5] | |

| DAT | 90 | [5] | |

| Compound A16 | NMDAR | 1.8 (ratio) | [3] |

| SERT | 1.0 (ratio) | [3] | |

| DAT | 1.9 (ratio) | [3] |

| | NET | 1.3 (ratio) | [3]|

Table 1: In Vitro Potency of Representative Phenylcyclohexenylamine Derivatives at Monoamine Transporters.

Experimental Protocol: In Vitro Monoamine Reuptake Assay

This protocol describes a method to measure a compound's ability to inhibit the uptake of radiolabeled monoamines into cells expressing the respective human transporters.

-

Cell Culture: Use stable cell lines (e.g., HEK293 or CHO) individually expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Plate Preparation: Plate the cells in 96-well microplates and allow them to grow to confluence.

-

Pre-incubation: Aspirate the growth medium and wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-20 minutes at 37°C with various concentrations of the test compound.

-

Uptake Initiation: Initiate the uptake reaction by adding a mixture of a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a corresponding unlabeled substrate to achieve a final concentration near the Km for each transporter.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

-

Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer. Transfer the lysate to a microplate compatible with a scintillation counter, add scintillation fluid, and quantify the radioactivity.

-

Data Analysis: Define non-specific uptake using a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT). Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Chapter 4: Interaction with Sigma Receptors

Sigma receptors (σ₁ and σ₂) are unique, non-opioid, non-GPCR proteins primarily located at the endoplasmic reticulum (ER) membrane. [9]They function as intracellular chaperones, modulating calcium signaling, ion channel function, and neuronal excitability. [10]Phenylcyclohexenylamine derivatives, particularly those derived from PCP, have been found to possess high affinity for these receptors. [4]

Shifting Selectivity

Intriguingly, minor structural modifications can dramatically shift a compound's selectivity away from the NMDA receptor and towards sigma receptors. For instance, inserting a methylene, ethylene, or carboxyl ethylene linker between the cycloalkyl ring and the amine group tends to decrease potency at NMDA/PCP receptors while increasing affinity for sigma receptors. [4]This has led to the development of highly selective sigma ligands like PRE-084, which has an IC₅₀ of 44 nM for sigma receptors but over 100,000 nM for PCP receptors. [4]Agonism at the σ₁ receptor is broadly neuroprotective and is being investigated for treating neurodegenerative diseases and neuropathic pain. [10][11]

Caption: Structural modification shifts binding from NMDA to Sigma receptors.

Chapter 5: Structure-Activity Relationships (SAR)

The pharmacological profile of a phenylcyclohexenylamine derivative is exquisitely sensitive to its chemical structure. Understanding these SARs is paramount for designing new compounds with desired potency and selectivity. [12][13]

-

Phenyl Ring Substitution: The electronic nature of substituents on the phenyl ring can fine-tune activity. For dopamine autoreceptor agonists, electron-donating groups in the para position were better tolerated than electron-withdrawing groups. [14]For sigma receptor ligands, methylphenyl and chlorophenyl substitutions tended to increase potency, whereas hydroxy-substituted phenyl groups decreased it. [4]* Cycloalkyl Ring Modification: The size of the cycloalkyl ring is also critical. For instance, reducing the cyclohexyl ring size generally decreases potency for sigma receptors. [4]* Amine Group and Linker Modifications: This is arguably the most critical area for dictating target selectivity.

-

Amine Substitution: The nature of the amine substituent (e.g., primary, secondary, tertiary, or part of a heterocyclic ring like piperidine) profoundly impacts affinity for all targets.

-

Linker Insertion: As noted previously, inserting linkers between the core and the amine group is a key strategy for shifting activity from NMDA receptors to sigma receptors. [4]A single methylene chain connecting a 1,2,3,6-tetrahydro-4-phenylpyridine to the cyclohexene was found to be optimal for a series of potent dopamine autoreceptor agonists. [14]

-

Chapter 6: Therapeutic Potential and Future Directions

The diverse pharmacology of phenylcyclohexenylamine derivatives translates into a wide range of therapeutic possibilities.

-

Major Depressive Disorder: The most promising application is in the treatment of depression. By simultaneously modulating the glutamatergic system (via NMDA antagonism) and the monoaminergic systems (via reuptake inhibition), these compounds offer the potential for both rapid-acting and sustained antidepressant effects, representing a significant advance over traditional therapies. [3]* Antipsychotic Agents: Derivatives acting as dopamine autoreceptor agonists have shown antipsychotic-like activity in behavioral tests, suggesting a potential new avenue for treating schizophrenia. [14]* Neurodegenerative Diseases: The neuroprotective properties conferred by σ₁ receptor agonism make these compounds attractive candidates for diseases like Alzheimer's, Parkinson's, and ALS. [15][10]By stabilizing intracellular systems and reducing excitotoxicity, they could help slow disease progression.

-

Pain Management: The role of sigma receptors in modulating nociception makes their ligands potential therapeutics for neuropathic pain, a condition that is often poorly managed by current drugs. [11] The future of this chemical class lies in the rational design of derivatives with carefully tailored polypharmacology. The goal is to create molecules that engage a specific combination of targets relevant to a particular disease state while avoiding interactions that lead to adverse effects. This will require a continued, iterative process of chemical synthesis, in vitro screening, and in vivo validation to unlock the full therapeutic potential of the versatile phenylcyclohexenylamine scaffold.

References

- Shao, L., Hewitt, M. C., Wang, F., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1442-1445.

- Corbett, D. F., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(14), 2639-2651.

- Wang, Y., et al. (2025). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. European Journal of Medicinal Chemistry, 295, 116583.

- Su, T. P., et al. (1991). Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand. Journal of Pharmacology and Experimental Therapeutics, 259(2), 543-550.

- Shao, L., Hewitt, M. C., Wang, F., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441.

- Parsons, C. G., et al. (2002). A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA) receptor antagonists--in vitro characterization. Neuropharmacology, 42(4), 545-557.

-

Ferreira, R., et al. (2022). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

- Wikipedia contributors. (2026). NMDA receptor antagonist. Wikipedia, The Free Encyclopedia.

-

Request PDF. (2025). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. ResearchGate. [Link]

- Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neurop

- Kourrich, S., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 893.

- Wikipedia contributors. (2026). Sigma receptor. Wikipedia, The Free Encyclopedia.

-

SingleCare. (2024). NMDA receptor antagonists: Uses, common brands, and safety info. SingleCare. [Link]

- Wikipedia contributors. (2026). Dopamine reuptake inhibitor. Wikipedia, The Free Encyclopedia.

- Iacobucci, G. J., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5348.

- Wikipedia contributors. (2026). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia, The Free Encyclopedia.

-

ChemRxiv. (2023). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. ChemRxiv. [Link]

-

Managing Intellectual Property. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Sigma receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]

- 14. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safety and Handling of 4-Phenylcyclohex-3-en-1-amine

Executive Summary

This document provides a comprehensive safety overview for 4-Phenylcyclohex-3-en-1-amine, a compound of interest for researchers and professionals in drug development. Analysis of available Safety Data Sheets (SDS) indicates that this chemical is a notable irritant to the skin and eyes and may cause respiratory irritation. Furthermore, it is classified as toxic to aquatic life with long-lasting effects. This guide moves beyond mere recitation of hazard codes to offer a deeper, causality-driven understanding of the risks and the necessary protocols to ensure safe handling, storage, and emergency response in a laboratory setting. Adherence to the principles and procedures outlined herein is critical for mitigating risk and fostering a secure research environment.

Introduction: Understanding the Compound and Its Associated Risks

This compound is a substituted cyclohexene derivative. While its specific applications are varied and proprietary within drug discovery pipelines, its chemical structure suggests reactivity and biological activity that necessitate a thorough understanding of its safety profile. The primary objective of this guide is to synthesize the available hazard data into a practical framework for laboratory personnel. The causality behind each recommended safety protocol will be explored, empowering researchers not just to follow rules, but to make informed risk assessments based on fundamental chemical principles.

Core Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For this compound, the classifications point to three primary areas of concern: direct tissue irritation, respiratory effects, and environmental toxicity.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | GHS Category | Hazard Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1] | |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | (None) | H411: Toxic to aquatic life with long lasting effects.[1] |

Deconstructing the Hazards: A Mechanistic Perspective

-

Skin and Eye Irritation (H315, H319): The amine functional group can impart a basic character to the molecule, which can disrupt the acid mantle of the skin and saponify lipids in cell membranes, leading to irritation. In the eye, this can cause significant damage to the delicate corneal tissue. The "serious" nature of the eye irritation (H319) underscores the critical need for immediate and thorough rinsing upon any contact.[1]

-

Respiratory Irritation (H335): If the compound is in a powdered form or becomes aerosolized, inhalation can lead to irritation of the mucous membranes lining the respiratory tract.[1] This is a common hazard for amine-containing compounds and highlights the importance of handling this chemical in a well-ventilated area or fume hood.

-

Aquatic Toxicity (H411): The "toxic to aquatic life with long lasting effects" classification implies that the compound is not readily biodegradable and can persist in the environment, posing a long-term risk to ecosystems.[1] This dictates strict disposal protocols to prevent its release into drains or waterways.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risk during routine handling and storage.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to handle this compound within a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted away from the user. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is non-negotiable. The selection of specific equipment should be guided by a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Always use proper glove removal technique to avoid contaminating your skin.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.

-

-

Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Incompatibility

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up (P405) to restrict access.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.

Emergency Procedures: A Step-by-Step Response Plan

Preparedness is key to effectively managing an accidental exposure or spill. All personnel must be familiar with these procedures.

Exposure Protocol

Protocol: First Aid for Exposure to this compound

-

In Case of Eye Contact:

-

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected skin area thoroughly with soap and plenty of water.

-

If skin irritation persists, seek medical attention.[2]

-

-

In Case of Inhalation:

-

Move the individual to fresh air immediately.[1]

-

If the person is not breathing, provide artificial respiration.

-

If breathing is difficult, administer oxygen.

-

Seek immediate medical attention.

-

-

In Case of Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Have the person drink two glasses of water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Spill Response Workflow

A spill of this compound must be managed promptly and safely to prevent environmental contamination and personnel exposure.

Workflow: Spill Containment and Cleanup

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.

-

Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth). Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. Avoid creating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1] Do not allow the substance to enter drains or waterways.

Visualization of Safety Protocols

To ensure clarity and rapid comprehension of emergency procedures, the following diagrams illustrate the critical decision-making workflows.

Caption: Emergency response decision tree for personnel exposure.

Conclusion

While this compound presents clear hazards, a comprehensive understanding of its properties combined with disciplined adherence to established safety protocols can effectively minimize risk. The core principles of containment through engineering controls, protection through appropriate PPE, and preparedness through well-rehearsed emergency plans are the cornerstones of safe laboratory practice. It is the responsibility of every researcher and institution to treat this and all chemicals with the respect they demand, ensuring a culture of safety that protects both the individual and the environment.

References

- Safety Data Sheet for 4-Phenylphenol. (2023, March 17). CPAchem Ltd. [URL Not Found in Search Result]

-

PubChem Compound Summary for 4-Phenylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Safety Data Sheet for Nonflammable Gas Mixture: 4-Phenylcyclohexene 1-999ppm / Nitrogen 99.9001%. (2017, March 21). Airgas. [URL Not Found in Search Result]

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-Phenylcyclohex-3-en-1-amine

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks exhibit the remarkable ability to bind to multiple, distinct biological targets, thereby offering a fertile ground for the development of novel therapeutics across a spectrum of diseases. Among these esteemed structures, the 4-phenylcyclohex-3-en-1-amine core has emerged as a particularly versatile and fruitful scaffold. This technical guide provides an in-depth exploration of the research applications of this unique amine, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, derivatization, and diverse biological activities, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The this compound Scaffold: A Privileged Structure

The this compound scaffold combines several key features that contribute to its privileged status. The phenyl ring provides a crucial aromatic interaction point with many biological targets, while the cyclohexene ring offers a three-dimensional architecture that can be tailored to fit specific binding pockets. The primary amine serves as a key hydrogen bond donor and a handle for further chemical modification, allowing for the exploration of a vast chemical space. This combination of features has enabled the development of compounds targeting a range of biological systems, most notably the central nervous system (CNS).

Synthetic Strategies: Accessing the Core and its Analogs

The journey to harnessing the potential of the this compound scaffold begins with its synthesis. A common and effective route commences with the preparation of the precursor ketone, 4-phenylcyclohex-3-en-1-one.

Synthesis of 4-Phenylcyclohex-3-en-1-one

A frequently employed method for the synthesis of 4-phenylcyclohex-3-en-1-one involves an acid-catalyzed dehydration of 4-phenyl-4-hydroxycyclohexanone.

Experimental Protocol: Synthesis of 4-phenyl-3-cyclohexen-1-one [1]

-

To a well-stirred solution of trifluoroacetic acid (34 ml), add 50 g of 4-phenyl-4-hydroxycyclohexanone.

-

Stir the mixture for approximately 5 minutes.

-

Pour the reaction mixture into an excess of aqueous sodium bicarbonate solution to neutralize the acid.

-

Extract the precipitated product with ether.

-

Wash the ether extract with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 4-phenyl-3-cyclohexen-1-one.

Reductive Amination to this compound

The ketone can then be converted to the desired amine via reductive amination. This can be achieved through various methods, including the use of a reducing agent in the presence of an ammonia source.

Conceptual Workflow for Reductive Amination

Caption: General workflow for the reductive amination of the precursor ketone.

Synthesis of Derivatives

The primary amine of this compound serves as a versatile point for derivatization, allowing for the synthesis of a wide array of analogs with diverse pharmacological profiles. Common modifications include N-alkylation, N-acylation, and the introduction of various substituents on the phenyl ring.

Applications in Central Nervous System (CNS) Drug Discovery

The this compound scaffold has been extensively explored for its potential in treating a variety of CNS disorders. Its ability to cross the blood-brain barrier and interact with key neurological targets makes it a valuable platform for the development of novel neurotherapeutics.

Dopamine Autoreceptor Agonists for Psychosis

One of the most significant applications of this scaffold is in the development of dopamine (DA) autoreceptor agonists as potential antipsychotic agents. A notable example is the compound 1,2,3,6-tetrahydro-4-phenyl-1-[(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine, which was identified as a potent DA autoreceptor agonist.[2]

Structure-Activity Relationship (SAR) Insights for Dopamine Autoreceptor Agonists [2]

-

Cyclohexene Substitution: A 1,3-substitution pattern on the cyclohexene ring with a single methylene linker to the amine was found to be the most potent.

-

Aryl-Cyclic Amine: Replacing the 1,2,3,6-tetrahydro-4-phenylpyridine with other aryl-cyclic amines resulted in a slight decrease in activity.

-

Phenyl Ring Substitution: Para-substitution on the phenyl group of the cyclohexene ring was tolerated, with electron-donating groups being more favorable than electron-withdrawing groups.

-

Stereochemistry: The (+)-enantiomer of the lead compound, identified as having the (R) configuration, exhibited higher intrinsic activity as a partial DA agonist.

This research culminated in the identification of CI-1007 (PD 143188), which demonstrated antipsychotic-like activity in preclinical models.[2]

NMDA Receptor Antagonists and Anticonvulsant Activity

The broader class of 1-phenylcyclohexylamine analogs, to which our core scaffold belongs, are well-known for their interaction with the N-methyl-D-aspartate (NMDA) receptor. This has led to the investigation of their potential as anticonvulsant agents.[3][4]

Table 1: Comparative Binding Affinities of 1-Phenylcyclohexylamine Analogs at the NMDA Receptor (PCP Site) [1]

| Compound | Modification from 1-Phenylcyclohexylamine (PCA) | Ki (nM) |

| PCA | - | 130 |

| Phencyclidine (PCP) | N-piperidine | 5.7 |

| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 |

| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 |

Experimental Protocol: NMDA Receptor Binding Assay [1]

-

Prepare rat brain membrane homogenates.

-

Incubate the membranes with a radioligand (e.g., [³H]TCP) and varying concentrations of the test compound.

-

Define non-specific binding using a high concentration of a known NMDA receptor antagonist (e.g., MK-801).

-

After incubation, separate bound and free radioligand by filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 and Ki values to determine the binding affinity of the test compound.

Multi-Target Ligands for Depression

Recent research has focused on developing multi-target antagonists that simultaneously modulate the glutamatergic (via NMDA receptors) and monoaminergic systems for the treatment of depression. Heterocycle-fused phenylcyclohexylamine derivatives have shown promise in this area, exhibiting balanced activity at NMDA receptors and monoamine transporters (SERT, DAT, and NET).[5]

Analgesic Applications

The phenylcyclohexylamine scaffold has also been investigated for its potential in pain management. The synthesis of 4-amino-4-arylcyclohexanones has led to the discovery of a novel class of analgesics.[3]

Synthetic Approach to Analgesic 4-Amino-4-arylcyclohexanones [3]

Caption: Synthetic pathway to analgesic 4-amino-4-arylcyclohexanones.

SAR for Analgesic Activity [3]

-

The nature and position of the substituent on the aromatic ring significantly impact analgesic activity.

-

The most potent compounds in one study were those with para-methyl and para-bromo substituents, showing approximately half the potency of morphine.

-

The presence of the ketone oxygen was found to be essential for activity.

Emerging Therapeutic Areas

The versatility of the this compound scaffold extends beyond CNS and analgesic applications. Recent studies have explored its potential in other therapeutic areas, including oncology and inflammatory diseases.

Histone Deacetylase (HDAC) Inhibitors for Cancer Therapy

Derivatives of 4-(1H-indol-3-yl)cyclohex-3-en-1-amine have been designed and synthesized as novel histone deacetylase (HDAC) inhibitors. One such compound, YZ1, demonstrated potent enzymatic inhibitory activity against class I HDACs and significant antiproliferative activity against various cancer cell lines.[6][7] This compound induced apoptosis and cell cycle arrest at the G2/M phase in HCT116 cells.[6]

Anti-inflammatory Agents

The structural motifs present in the this compound scaffold are also found in compounds with anti-inflammatory properties. While direct studies on this specific amine are limited, related structures have shown promise as inhibitors of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).[8][9]

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its privileged nature, coupled with the relative ease of its synthesis and derivatization, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on:

-

Stereoselective Synthesis: The development of efficient methods for the enantioselective synthesis of the core amine and its derivatives to further probe the impact of stereochemistry on biological activity.

-

Exploration of Novel Targets: Expanding the application of this scaffold to a wider range of biological targets, including enzymes and other receptor families.

-

Fragment-Based Drug Design: Utilizing the core scaffold as a starting point for fragment-based approaches to drug discovery.

References

- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.

- BenchChem. (2025).

- Wright, J. L., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(23), 3523–3533.

- PrepChem.com. Synthesis of 4-phenyl-3-cyclohexen-1-one.

- Thurkauf, A., de Costa, B., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs. Journal of Medicinal Chemistry, 33(5), 1452–1458.

- BenchChem. (2025). Application Notes and Protocols: 1-Phenylcyclohexylamine Hydrochloride In Vivo Rodent Studies.

- He, Y., et al. (2025). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. European Journal of Medicinal Chemistry, 117538.

- Zhu, C., et al. (2022). Exploration of 4-(1H-indol-3-yl)cyclohex-3-en-1-amine analogues as HDAC inhibitors: Design, synthesis, biological evaluation and modelling studies. Bioorganic & Medicinal Chemistry Letters, 72, 128846.

- Wang, Z., et al. (2010). Synthesis and Biological Evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one Derivatives as Novel COX-1/2 and 5-LOX Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7439–7443.

- Kumar, A., et al. (2022).

- Kalinski, C., et al. (1968). 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. The Journal of Organic Chemistry, 33(8), 2949–2952.

- ResearchGate. (2025). Exploration of 4-(1H-indol-3-yl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure Activity of PCP analogs [erowid.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of 4-(1H-indol-3-yl)cyclohex-3-en-1-amine analogues as HDAC inhibitors: Design, synthesis, biological evaluation and modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4-phenylcyclohex-3-en-1-amine from 4-phenylcyclohex-3-en-1-one

Application Note: Chemoselective Synthesis of 4-phenylcyclohex-3-en-1-amine via Borch Reductive Amination

Abstract & Core Objective

This application note details the protocol for the chemoselective synthesis of This compound from 4-phenylcyclohex-3-en-1-one . The primary synthetic challenge is the selective reduction of the carbonyl functionality to a primary amine without reducing the isolated carbon-carbon double bond (

Standard catalytic hydrogenation (e.g., H₂/Pd-C) is unsuitable for this transformation as it typically results in the saturated analog, 4-phenylcyclohexylamine. This protocol utilizes a modified Borch Reductive Amination using ammonium acetate (

Reaction Strategy & Mechanism

The synthesis proceeds via a "one-pot" reductive amination.[1][2] The mechanism involves two distinct phases in equilibrium, driven forward by the irreversible hydride reduction.

-

Imine Formation: The ketone condenses with ammonia (generated in situ from ammonium acetate) to form a hemiaminal, which dehydrates to the iminium ion.

-

Chemoselective Reduction:

selectively reduces the iminium species.[3] The electron-withdrawing cyano group on the boron attenuates the nucleophilicity of the hydride, making it unreactive toward the ketone (at pH 6–7) and the alkene, but highly reactive toward the more electrophilic protonated imine.

Visual Pathway (Graphviz)

Figure 1: Mechanistic pathway for the chemoselective reductive amination preserving the

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | MW ( g/mol ) | Notes |

| 4-phenylcyclohex-3-en-1-one | Substrate | 1.0 | 172.23 | Pre-dissolve in MeOH |

| Ammonium Acetate | Amine Source | 10.0 | 77.08 | Large excess drives equilibrium |

| Sodium Cyanoborohydride | Reductant | 1.5 | 62.84 | Toxic: Handle in fume hood |

| Methanol (Anhydrous) | Solvent | N/A | 32.04 | Dry solvent preferred |

| Molecular Sieves (3Å) | Desiccant | N/A | N/A | Optional: Promotes imine formation |

| HCl (1M and 6M) | Workup | N/A | 36.46 | Gas evolution warning (HCN) |

| NaOH (1M and 6M) | Workup | N/A | 40.00 | pH adjustment |

Step-by-Step Methodology

Safety Precaution:

Step 1: Imine Formation Equilibrium

-

Charge a flame-dried round-bottom flask with 4-phenylcyclohex-3-en-1-one (1.72 g, 10 mmol) and a magnetic stir bar.

-

Add Methanol (30 mL).

-

Add Ammonium Acetate (7.71 g, 100 mmol).

-

(Optional) Add 2 g of activated 3Å molecular sieves to scavenge water.

-

Stir the mixture at room temperature (

) for 30 minutes to establish the ketone-imine equilibrium.

Step 2: Selective Reduction

-

Cool the reaction mixture to

using an ice bath. -

Carefully add Sodium Cyanoborohydride (

) (0.94 g, 15 mmol) in small portions.-

Note: Gas evolution is minimal, but ensure the system is vented.

-

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM + 1%

) or LC-MS. The ketone spot (

Step 3: Quench and Acid-Base Workup This workup is designed to remove neutral byproducts (e.g., 4-phenylcyclohex-3-en-1-ol) and excess reagents.

-

Quench: Cool to

. Slowly add concentrated HCl dropwise until pH < 2. CAUTION: HCN Evolution. Stir for 30 minutes in the hood to decompose excess borohydride. -

Concentration: Remove methanol under reduced pressure (rotary evaporator).

-

Wash (Acidic): Dilute the residue with water (50 mL) and extract with Diethyl Ether (

).-

Logic: The product is protonated (

) and stays in the aqueous layer. Neutral impurities (alcohols, unreacted ketone) move to the ether layer. Discard the ether layer.

-

-

Basification: Cool the aqueous layer to

. Basify with NaOH (6M) until pH > 12. The solution will become cloudy as the free amine precipitates/oils out. -

Extraction (Basic): Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Drying: Combine DCM extracts, dry over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification (Salt Formation) While the free amine is stable, converting it to the Hydrochloride salt is recommended for long-term storage and characterization.

-

Dissolve the crude oil in minimal diethyl ether.

-

Add 2M HCl in ether dropwise.

-

Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Critical Control Points & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| pH Control | 6.0 – 7.0 (Initial) | pH < 5: Risk of alkene migration to conjugated position ( |

| Water Content | Anhydrous MeOH | Excess water shifts equilibrium back to ketone. Use molecular sieves if conversion is low (<50%). |

| Temperature | Heating (>40°C) promotes methylation side reactions (if MeOH is used) or isomerization. |

Workflow Logic (Graphviz)

Figure 2: Acid-Base purification workflow ensuring removal of non-basic side products.

Analytical Validation

To confirm the success of the synthesis, specifically the preservation of the alkene, the following NMR signals are diagnostic.

Expected

-

Alkene Proton (C3-H): A distinct multiplet or triplet around

6.0 – 6.2 ppm .-

Validation: If this signal disappears and the integration in the aliphatic region (1.0–2.0 ppm) increases, the double bond was reduced (failure).

-

-

Amine Methine (C1-H): A multiplet around

2.8 – 3.2 ppm . -

Phenyl Protons: Multiplets at

7.1 – 7.4 ppm (5H). -

Absence of Conjugation: If the double bond migrates to position 2 (conjugated enone/enamine derivative), the alkene proton shift will change significantly, and coupling constants will reflect the new environment.

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3][4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][5][6][7] Journal of the American Chemical Society, 93(12), 2897–2904.[4] [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][8] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Mattson, R. J., Pham, K. M., & Leuck, D. J. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

- 1. Sodium cyanoborohydride [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

Validation & Comparative

Comparative Guide: FTIR Characteristic Peaks of Cyclohexylamine vs. Cyclohexenyl Amine

Executive Summary: The Fingerprint of Unsaturation

For researchers in drug development and organic synthesis, distinguishing between saturated cyclic amines (e.g., Cyclohexylamine ) and their unsaturated analogues (Cyclohexenyl amines ) is a critical quality control step. The differentiation hinges on detecting the "fingerprint of unsaturation": the emergence of vinyl C-H stretches above 3000 cm⁻¹ and the C=C stretching vibration near 1650 cm⁻¹.[1]

This guide provides a technical comparison of these two structural classes, focusing on the spectral shifts induced by the introduction of a double bond into the cyclohexane ring and its electronic coupling with the nitrogen atom.

Theoretical Background: Electronic Effects on Vibrational Frequencies

To interpret the spectra accurately, one must understand the electronic environment:

-

Cyclohexylamine (Saturated): The nitrogen lone pair is localized. The ring carbons are

hybridized. The spectrum is dominated by -

Cyclohexenyl Amine (Unsaturated):

-

Allylic Amine (e.g., 3-aminocyclohexene): The double bond is isolated from the amine. The spectrum shows distinct, non-interacting alkene and amine features.

-

Enamine (e.g., 1-aminocyclohexene): The nitrogen lone pair is conjugated with the

-system (

-

Detailed Spectral Comparison

High-Frequency Region (3500 – 2800 cm⁻¹)

This is the primary diagnostic region for distinguishing the carbon backbone hybridization.

| Feature | Cyclohexylamine (Saturated) | Cyclohexenyl Amine (Unsaturated) | Mechanism |

| N-H Stretch | 3300–3400 cm⁻¹ (Doublet for 1° amine) | 3300–3450 cm⁻¹ | Inductive effects from |

| =C-H Stretch ( | Absent | 3010–3080 cm⁻¹ (Weak/Medium) | Diagnostic peak. Only present if C=C is present. |

| -C-H Stretch ( | 2850–2950 cm⁻¹ (Strong) | 2850–2950 cm⁻¹ | Present in both, but intensity ratio relative to other peaks may decrease in the unsaturated analog. |

The "Double Bond" Region (1700 – 1500 cm⁻¹)

This region requires careful analysis because the N-H bending vibration (scissoring) overlaps with the C=C stretching frequency.

-